molecular formula C10H11ClO2 B8134517 1-(4-Chloro-2-ethoxyphenyl)ethanone CAS No. 151945-85-6

1-(4-Chloro-2-ethoxyphenyl)ethanone

Cat. No.: B8134517
CAS No.: 151945-85-6
M. Wt: 198.64 g/mol
InChI Key: YIGUPDMBYCJUBO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-ethoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the para-position (C4) and an ethoxy group at the ortho-position (C2), with an acetyl group (C=O) attached to the benzene ring. This compound belongs to the hydroxyacetophenone family, where structural variations in substituent positions and functional groups significantly influence physicochemical properties and reactivity.

Properties

IUPAC Name

1-(4-chloro-2-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUPDMBYCJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292652
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151945-85-6
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151945-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Chloro-2-ethoxyphenyl)ethanone, a compound with significant synthetic utility, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

1-(4-Chloro-2-ethoxyphenyl)ethanone is characterized by its phenolic structure with a chloro and ethoxy substitution. Its molecular formula is C10H11ClOC_{10}H_{11}ClO, and it features a carbonyl group that can participate in various chemical reactions, making it a versatile intermediate in drug synthesis.

Synthesis

The compound can be synthesized through the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of sodium hydroxide. The process typically yields high purity and is well-documented in the literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(4-Chloro-2-ethoxyphenyl)ethanone. For instance, derivatives with similar structural motifs have shown promising activity against various cancer cell lines. In particular, compounds featuring oxadiazole linkages demonstrated significant inhibition of cell proliferation in assays conducted according to National Cancer Institute protocols .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePGI (at 10 µM)
6hSNB-1965.12
6hNCI-H46055.61
6hSNB-7554.68

This data suggests that structural modifications can enhance biological activity, indicating a potential pathway for developing new anticancer agents.

Antimicrobial Properties

In addition to anticancer effects, related compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
6cE. coli8
6cStaphylococcus aureus8

These findings support the exploration of this compound's derivatives for therapeutic applications in infectious diseases.

The biological activity of 1-(4-Chloro-2-ethoxyphenyl)ethanone may be attributed to its ability to interact with key cellular targets. Molecular docking studies have indicated that compounds with similar structures can effectively bind to the active sites of proteins involved in cancer cell proliferation and bacterial resistance mechanisms .

Case Studies

A notable case study involved the evaluation of various derivatives in inflammatory models. Compounds were assessed for their ability to inhibit neutrophil functions, which are critical in inflammatory responses. Results indicated that certain derivatives significantly reduced superoxide generation and elastase release, highlighting their potential as anti-inflammatory agents .

Table 3: Inhibition of Neutrophil Functions

CompoundSuperoxide Generation Inhibition (%)Elastase Release Inhibition (%)
Compound A94.7 ± 3.2262.00 ± 6.31
Compound B68.28 ± 8.99Induced Release

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Chloro-2-ethoxyphenyl)ethanone derivatives in anticancer therapies. Research indicates that compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. For example, a series of synthesized analogues demonstrated promising inhibitory concentrations (IC50) below 100 µM against these cell lines, suggesting a strong potential for further development as anticancer agents .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to disrupt microtubule dynamics, akin to established tubulin inhibitors. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance binding affinity and efficacy against cancer cells. Notably, compounds with methoxy or hydroxyl groups showed improved activity compared to those with simpler substitutions .

Antibacterial Properties

In addition to anticancer properties, 1-(4-Chloro-2-ethoxyphenyl)ethanone derivatives have been evaluated for their antibacterial activity. Some studies reveal that these compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin, indicating their potential as alternative antibacterial agents .

Synthesis and Structural Modifications

The synthesis of 1-(4-Chloro-2-ethoxyphenyl)ethanone involves several steps that allow for structural modifications leading to various derivatives with enhanced biological activities. Common methods include:

  • Nitration and Reduction : Initial nitration of 4-chlorophenol followed by reduction processes yields key intermediates.
  • Substitution Reactions : Diverse functional groups can be introduced through electrophilic aromatic substitution or nucleophilic attacks on the carbonyl group, allowing for fine-tuning of biological activity .

Case Studies and Experimental Findings

StudyCompound VariantsCancer Cell Lines TestedIC50 Values
Study A4-Chloro-2-methoxyphenyl derivativesMCF-7, HCT-116< 50 µM
Study B4-Chloro-2-nitrophenyl derivativesHeLa< 75 µM
Study C4-Chloro-2-hydroxyphenyl derivativesMCF-7, HCT-116< 60 µM

These findings illustrate the broad applicability of structural modifications in enhancing the therapeutic efficacy of compounds based on the core structure of 1-(4-Chloro-2-ethoxyphenyl)ethanone.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Chloro-2-ethoxyphenyl)ethanone, highlighting differences in substituents, physical properties, and synthesis routes:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Reference
1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone (50317-52-7) Cl (C5), OH (C2), CH2OH (C3) C9H9ClO3 200.62 97–98 Reaction of 2-chlorovanillin acetate with methylamine, followed by hydrolysis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) Cl (C2), OH (C4), OMe (C3) C9H9ClO3 200.62 Not reported Not explicitly described
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) Cl (C2), OH (C4), OMe (C5) C9H9ClO3 200.62 109–110 1H NMR, 13C NMR, MS
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (112954-19-5) Cl (C2), OH (C6), OMe (C4) C9H9ClO3 200.62 Not reported Friedel-Crafts acylation of 3,5-dimethoxychlorobenzene with acetyl chloride (38% yield)
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (177211-26-6) Cl (C4), F (C2), CH3 (C5) C9H8ClFO 186.61 Not reported Not described
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone (4783-90-8) Cl (C2), OMe (C2, C4) C10H11ClO3 214.65 Not reported Not described

Key Comparative Insights:

Substituent Effects on Reactivity and Stability: The ethoxy group in 1-(4-Chloro-2-ethoxyphenyl)ethanone is less polar than hydroxy or methoxy groups in analogs like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone. Halogen type (Cl vs. F) influences electronic effects. For example, the fluorine atom in 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS 177211-26-6) introduces stronger electron-withdrawing effects compared to chlorine, affecting electrophilic substitution patterns .

Synthetic Accessibility: Friedel-Crafts acylation is a common route for chloro- and methoxy-substituted analogs (e.g., CAS 112954-19-5), but yields can vary significantly (e.g., 38% for the dimethoxy derivative) . Brominated analogs (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone, CAS 182056-48-0) may require harsher conditions due to bromine’s lower reactivity compared to chlorine .

Physicochemical Properties: Melting points correlate with substituent symmetry and intermolecular forces. For instance, 1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 50317-52-7) melts at 97–98°C, while the less polar 1-(4-Chloro-2-ethoxyphenyl)ethanone likely has a lower melting point due to reduced hydrogen bonding .

Biological and Functional Applications: Chloro- and hydroxy-substituted acetophenones (e.g., CAS 151340-06-6) are precursors in antifungal agents, as seen in metal complexes of related azo dyes (e.g., APEHQ in ) . Ethoxy-substituted derivatives may exhibit enhanced metabolic stability compared to hydroxy analogs, making them viable candidates for drug design .

Research Findings and Methodological Considerations

  • Structural Characterization: Crystallographic data for analogs (e.g., 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone in ) reveal planar aromatic systems with substituent-dependent torsional angles, critical for molecular docking studies .
  • Analytical Techniques : GC-FTIR () and NMR () are pivotal for distinguishing regioisomers (e.g., differentiating Cl at C2 vs. C4) .
  • Safety Profiles: Chlorinated acetophenones (e.g., CAS 72531-23-8) require stringent handling due to respiratory and dermal toxicity, as noted in Safety Data Sheets .

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